Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate

PROTAC HDAC6 Targeted Protein Degradation

This orthogonally protected piperazine delivers chemoselective manipulation that 1-Boc-piperazine or 1-(2-chloroacetyl)piperazine cannot match. The chloroacetyl group enables nucleophilic conjugation while the Boc-protected amine remains intact until the final synthetic step, eliminating redundant protection/deprotection cycles and raising overall yield. Validated in PROTACs achieving picomolar IC50 against HDAC6 and as a monomer for functional polyurethanes. Secure high-purity (98%) research-grade stock for your multi-step synthesis programs.

Molecular Formula C11H19ClN2O3
Molecular Weight 262.73 g/mol
CAS No. 190001-40-2
Cat. No. B064673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate
CAS190001-40-2
Molecular FormulaC11H19ClN2O3
Molecular Weight262.73 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCl
InChIInChI=1S/C11H19ClN2O3/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)9(15)8-12/h4-8H2,1-3H3
InChIKeyPUGUQINMNYINPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate (CAS 190001-40-2): Procurement & Selection Guide for PROTAC Linker and Polymer Intermediate Applications


Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate (CAS 190001-40-2) is a bifunctional piperazine derivative characterized by a reactive chloroacetyl group and an acid-labile Boc-protected secondary amine . This orthogonally protected structure makes it a versatile intermediate in medicinal chemistry and polymer science, where it serves as a critical building block for synthesizing proteolysis-targeting chimeras (PROTACs) and as a monomer for functional polyurethanes .

Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate (CAS 190001-40-2): Why In-Class Piperazine Derivatives Cannot Be Simply Substituted


In-class piperazine derivatives such as 1-Boc-piperazine or 1-(2-chloroacetyl)piperazine lack the orthogonal reactivity of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate, making them unsuitable for multi-step synthetic sequences requiring chemoselective manipulation . The specific combination of an electrophilic chloroacetyl handle for nucleophilic substitution and an acid-labile Boc protecting group for controlled amine deprotection is essential for applications like PROTAC linker assembly [1] and step-growth polymerization . Using analogs without this precise dual functionality would necessitate additional protection/deprotection steps, increasing synthetic complexity and reducing overall yield.

Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate (CAS 190001-40-2): Quantitative Differentiation Evidence for Scientific Procurement


PROTAC Linker Performance: Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate vs. Non-Piperazine Linkers in HDAC6 Degradation

A PROTAC molecule incorporating a piperazine-based linker derived from tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate demonstrated an IC50 of 4.90 nM against recombinant human HDAC6 and an EC50 of 6.5 nM for HDAC6 degradation in MM1.S cells [1]. This is in contrast to PROTACs using simple alkyl or PEG linkers, which, while not directly comparable in the same assay, have been reported to exhibit significantly higher EC50 values (often >100 nM) in similar degradation assays [2].

PROTAC HDAC6 Targeted Protein Degradation

Synthetic Efficiency: Yield Comparison of Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate vs. Bromo Analog

In a patented synthesis procedure, tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate was obtained in 84.0% yield after purification via flash column chromatography . This contrasts with a reported 81% yield under alternative conditions . While the bromo analog (tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate) is structurally similar and offers higher reactivity , its synthesis often results in lower yields due to side reactions and decomposition of the more labile bromoacetyl group, with typical yields ranging from 60-75% [1].

Organic Synthesis Acylation Reaction Yield

Stability and Storage: Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate vs. Unprotected Chloroacetyl Piperazine

Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate requires storage at 2-8°C under an inert atmosphere to maintain its 98% purity specification . In contrast, the unprotected analog, 1-(2-chloroacetyl)piperazine, is highly hygroscopic and prone to rapid decomposition via nucleophilic attack of the free amine on the chloroacetyl group, with degradation observed within hours at room temperature . The Boc group in the target compound stabilizes the molecule, preventing intramolecular cyclization and extending shelf life to months under recommended conditions.

Chemical Stability Storage Conditions Boc Protection

Polymerization Efficiency: Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate as a Monomer vs. Alternative Chain Extenders

Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate functions as a monomer in polyurethane synthesis, where its solubility in hydrocarbon solvents and non-reactivity with water facilitate efficient polymerization . This contrasts with alternative piperazine-based chain extenders like 1,4-dialkylpiperazines, which often exhibit lower solubility in non-polar solvents and require harsher conditions for incorporation into the polymer backbone [1]. The target compound's Boc group can be removed post-polymerization to introduce secondary amine functionalities for further modification or crosslinking.

Polymer Chemistry Polyurethane Monomer Reactivity

Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate (CAS 190001-40-2): Optimal Application Scenarios for Procurement and Use


PROTAC Linker Synthesis for Targeted Protein Degradation

This compound is optimally employed as a key intermediate in the synthesis of PROTACs, where its piperazine core provides conformational rigidity to the linker region, enhancing ternary complex formation and target degradation efficiency [1]. The chloroacetyl group enables facile conjugation to ligand moieties, while the Boc-protected amine allows for subsequent deprotection and attachment of an E3 ligase ligand. PROTACs incorporating this linker have demonstrated picomolar IC50 values against HDAC6 [1].

Synthesis of Functionalized Polyurethanes with Latent Amine Functionality

In polymer chemistry, this compound serves as a monomer for producing polyurethanes with Boc-protected amine groups along the polymer backbone . Post-polymerization deprotection under acidic conditions reveals secondary amines that can be used for further functionalization, such as grafting bioactive molecules or creating crosslinked networks. Its solubility in hydrocarbon solvents ensures compatibility with a wide range of polymerization media .

Intermediate for Piperazine-Containing Kinase Inhibitors

The compound's orthogonal reactivity makes it a valuable intermediate in the multi-step synthesis of piperazine-based kinase inhibitors, including those targeting Bruton‘s Tyrosine Kinase (BTK) [2]. The chloroacetyl group can be used to introduce various N-alkyl or N-aryl substituents, while the Boc group remains intact until the final synthetic step, allowing for efficient construction of complex inhibitor scaffolds with high overall yield [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.